N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
Description
Properties
Molecular Formula |
C14H11ClF3N3O2 |
|---|---|
Molecular Weight |
345.70 g/mol |
IUPAC Name |
2-[[4-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid |
InChI |
InChI=1S/C14H11ClF3N3O2/c1-21(7-12(22)23)13-19-10(6-11(20-13)14(16,17)18)8-3-2-4-9(15)5-8/h2-6H,7H2,1H3,(H,22,23) |
InChI Key |
DTWFBHRXTFEPBF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Classical Pyrimidine Synthesis
The pyrimidine core of N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is typically constructed through well-established methods for pyrimidine synthesis. One common approach involves the condensation of amidines or guanidines with 1,3-dicarbonyl compounds, followed by cyclization to form the six-membered heterocyclic ring. This method provides a versatile platform for introducing various substituents at predetermined positions on the pyrimidine ring.
A representative reaction scheme for this approach is shown in Table 1:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Appropriate amidine/guanidine + 1,3-dicarbonyl compound | Solvent: Ethanol, Temperature: 70-80°C, Time: 6-8 h | 65-75 |
| 2 | Cyclization of the intermediate | Solvent: DMF, Base: K₂CO₃, Temperature: 100-110°C, Time: 4-6 h | 70-80 |
Modified Biginelli Reaction
Another approach for forming the functionalized pyrimidine core involves a modified Biginelli reaction, which allows for the direct introduction of the trifluoromethyl group during the ring formation process. This one-pot, three-component reaction typically utilizes a β-ketoester containing a trifluoromethyl group, an aldehyde, and urea or thiourea derivatives under acidic conditions.
The reaction conditions for this method are summarized in Table 2:
| Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| CF₃-β-ketoester + aldehyde + urea/thiourea | Lewis acid (e.g., FeCl₃, ZnCl₂) | Ethanol or methanol | 80-100 | 4-12 | 60-75 |
Introduction of the 3-Chlorophenyl Group
Palladium-Catalyzed Cross-Coupling
The incorporation of the 3-chlorophenyl group onto the pyrimidine scaffold is often accomplished through palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura or Stille coupling. These methods enable the selective introduction of the aryl group at the desired position on the pyrimidine ring.
For the Suzuki-Miyaura coupling, a typical procedure involves reacting a halogenated pyrimidine derivative with 3-chlorophenylboronic acid or its ester in the presence of a palladium catalyst and base. The reaction conditions for this transformation are detailed in Table 3:
| Pyrimidine Substrate | Aryl Component | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 2,6-dihalopyrimidin-4-yl trifluoromethyl | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/water or DMF | 80-100 | 6-12 | 75-85 |
Direct C-H Arylation
An alternative approach for introducing the 3-chlorophenyl group involves direct C-H arylation of the pyrimidine ring. This method eliminates the need for pre-functionalization with halides, thereby reducing the number of synthetic steps.
The reaction typically employs 3-chlorophenyl halides (bromide or iodide) with a pyrimidine substrate under palladium catalysis and specific ligands to ensure regioselectivity. Key reaction parameters are presented in Table 4:
| Pyrimidine Substrate | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 4-(trifluoromethyl)pyrimidin-2-yl derivative | 3-Chlorophenyl-X (X = Br, I) | Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | DMA | 120-140 | 12-24 | 60-70 |
Introduction of the Trifluoromethyl Group
Incorporation via Building Blocks
An efficient alternative involves using pre-functionalized building blocks that already contain the trifluoromethyl group. This approach is particularly advantageous as it avoids the challenging late-stage introduction of the CF₃ group.
One such approach utilizes trifluoromethyl-containing dicarbonyl compounds in the initial pyrimidine synthesis:
| CF₃-Containing Building Block | Co-reagents | Conditions | Yield (%) |
|---|---|---|---|
| 4,4,4-trifluoro-1,3-butanedione | Amidine derivatives | Solvent: Ethanol, Base: NaOEt, Temperature: 70-80°C, Time: 8-12 h | 65-75 |
Incorporation of N-Methylglycine Moiety
Direct Nucleophilic Substitution
The final key step in the synthesis involves the introduction of the N-methylglycine moiety, which is typically accomplished through nucleophilic substitution reactions. This process generally utilizes a leaving group (such as chloro, bromo, or a sulfonyl group) at the 2-position of the pyrimidine ring.
A representative procedure involves the reaction of N-methylglycine with a 2-halopyrimidine derivative under basic conditions:
| Pyrimidine Substrate | N-Methylglycine Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-chloro-6-(3-chlorophenyl)-4-(trifluoromethyl)pyrimidine | N-Methylglycine | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | 80-100 | 8-16 | 70-80 |
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts the success of the various synthetic steps in preparing this compound. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for nucleophilic substitution reactions, while the cross-coupling reactions often proceed best in mixed solvent systems.
A comparative analysis of solvent effects on the key transformation steps is presented in Table 8:
| Synthetic Step | Solvent | Relative Yield (%) | Reaction Time (h) | Observations |
|---|---|---|---|---|
| Pyrimidine formation | Ethanol | 100 (benchmark) | 8 | Standard conditions |
| Pyrimidine formation | DMF | 90 | 6 | Faster reaction, slightly lower yield |
| Pyrimidine formation | Toluene | 70 | 12 | Slower reaction, lower yield |
| Cross-coupling | Dioxane/Water (4:1) | 100 (benchmark) | 8 | Optimal conditions |
| Cross-coupling | DMF | 85 | 10 | Good alternative, higher temperature required |
| N-Methylglycine introduction | DMSO | 100 (benchmark) | 12 | Standard conditions |
| N-Methylglycine introduction | DMF | 95 | 14 | Comparable results |
| N-Methylglycine introduction | Acetonitrile | 75 | 18 | Less effective |
Temperature and Reaction Time Optimization
Careful control of reaction temperature and time is essential for maximizing yield while minimizing side reactions. The following table provides optimized parameters for key synthetic steps:
| Synthetic Step | Optimal Temperature Range (°C) | Optimal Reaction Time (h) | Impact of Deviation |
|---|---|---|---|
| Pyrimidine core formation | 70-80 | 6-8 | Higher temperatures promote side reactions; shorter times lead to incomplete conversion |
| Cross-coupling | 85-95 | 8-10 | Temperatures <80°C result in low conversion; >100°C may degrade palladium catalyst |
| Trifluoromethylation | -20 to 0 (nucleophilic), 60-80 (radical) | 2-4 (nucleophilic), 6-8 (radical) | Temperature control critical for nucleophilic methods |
| N-Methylglycine introduction | 90-100 | 12-16 | Lower temperatures significantly reduce reaction rate |
Purification Methods
Chromatographic Techniques
Purification of the target compound and its intermediates typically relies on chromatographic methods. Column chromatography using silica gel is the most common approach, with specific solvent systems optimized for each intermediate.
| Compound | Stationary Phase | Mobile Phase | Rf Value | Recovery (%) |
|---|---|---|---|---|
| Pyrimidine core intermediate | Silica gel (60-120 mesh) | Hexane/EtOAc (7:3) | 0.45-0.50 | 85-90 |
| Cross-coupled product | Silica gel (60-120 mesh) | Hexane/EtOAc (4:1) | 0.30-0.35 | 80-85 |
| Final product | Silica gel (230-400 mesh) | DCM/MeOH (95:5) | 0.25-0.30 | 75-80 |
Crystallization and Precipitation
For larger-scale purifications, crystallization and precipitation techniques offer advantages in terms of throughput and efficiency. The final compound can be crystallized from appropriate solvent mixtures to achieve high purity:
| Compound | Solvent System | Crystallization Method | Temperature Profile | Recovery (%) | Purity (%) |
|---|---|---|---|---|---|
| Final product | Ethyl acetate/hexane | Slow cooling | 50°C to rt over 4h | 75-80 | >98 |
| Final product | DCM/diethyl ether | Layering | Room temperature | 70-75 | >99 |
| Final product | Ethanol/water | Anti-solvent addition | Room temperature | 65-70 | >97 |
Chemical Reactions Analysis
Types of Reactions
N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen-Substituted Analogues
Methoxy-Substituted Analogues
Heterocyclic Analogues
Functional Group Modifications
Trifluoromethyl Replacements
Glycine Moiety Variations
Biological Activity
N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C13H11ClF3N4O2
Molecular Weight: 312.25 g/mol
CAS Number: 1820648-00-7
The compound features a pyrimidine ring substituted with a trifluoromethyl group and a chlorophenyl moiety, which are known to enhance biological activity by increasing metabolic stability and membrane permeability due to their lipophilic nature.
Pharmacological Potential
Research indicates that this compound interacts with various biological targets, particularly those involved in neurotransmission and cancer pathways:
- Neurotransmitter Receptors: The compound has shown potential in modulating dopaminergic and serotonergic systems, which are critical in treating neurological disorders such as depression and schizophrenia.
- Antitumor Activity: Preliminary studies suggest that the compound may exhibit antitumor properties, particularly against certain cancer cell lines resistant to conventional therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases: Similar compounds have been reported to inhibit kinases like c-KIT, which is implicated in various cancers. This suggests that this compound may also act as a kinase inhibitor .
- Interaction with Enzymes: The presence of the trifluoromethyl group enhances the ability of the compound to form hydrogen bonds with target enzymes, potentially increasing its inhibitory effects on enzymes such as cholinesterases and cyclooxygenases .
Case Studies
-
In Vitro Studies:
A study evaluated the efficacy of similar compounds against cholinesterases and found significant inhibition rates, indicating potential use in treating Alzheimer's disease. The IC50 values for related compounds ranged from 10.4 μM to 24.3 μM for acetylcholinesterase (AChE) inhibition . -
In Vivo Studies:
In vivo pharmacokinetic studies demonstrated that compounds with similar structures exhibited good absorption and distribution profiles in animal models. This suggests that this compound may also possess favorable pharmacokinetic properties .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Potential antitumor and neuroprotective effects | Kinase inhibition, enzyme interaction |
| 2-Amino-6-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one | Anti-cancer properties | Targeting multiple signaling pathways |
| 4-Trifluoromethylpyridine | Agrochemical applications | Modulation of plant growth regulators |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
